molecular formula C11H12F2O B8172978 4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene

4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene

Cat. No.: B8172978
M. Wt: 198.21 g/mol
InChI Key: CDFLEZLZBBXVIP-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene is an organic compound characterized by the presence of a difluoroethoxy group attached to a methyl-substituted vinylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-1-vinylbenzene and a difluoroethoxy reagent.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. Common bases include sodium hydride or potassium tert-butoxide, while solvents such as dimethyl sulfoxide or tetrahydrofuran are used to facilitate the reaction.

    Reaction Mechanism: The difluoroethoxy group is introduced through a nucleophilic substitution reaction, where the difluoroethoxy reagent reacts with the vinylbenzene derivative to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.

    Substitution: The compound can undergo electrophilic substitution reactions, where the vinyl group is replaced by other functional groups using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluoroethoxy)-1-vinylbenzene: Similar structure but lacks the methyl group.

    2-Methyl-1-vinylbenzene: Lacks the difluoroethoxy group.

    4-(2,2-Difluoroethoxy)-2-methylbenzene: Lacks the vinyl group.

Uniqueness

4-(2,2-Difluoroethoxy)-2-methyl-1-vinylbenzene is unique due to the presence of both the difluoroethoxy and vinyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-1-ethenyl-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-3-9-4-5-10(6-8(9)2)14-7-11(12)13/h3-6,11H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFLEZLZBBXVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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